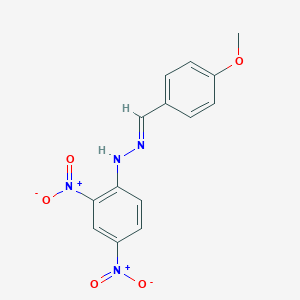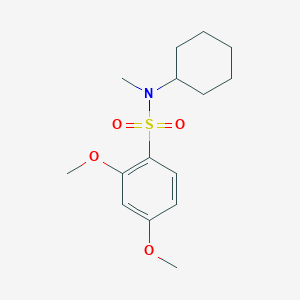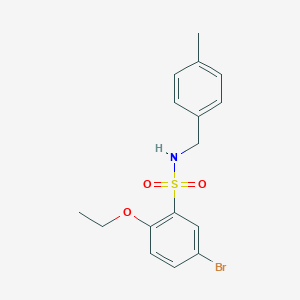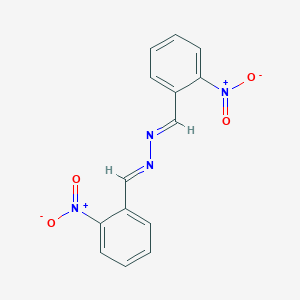![molecular formula C22H18 B239001 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene CAS No. 1608-40-8](/img/structure/B239001.png)
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene, also known as trans-stilbene, is a naturally occurring compound found in various plants, including grapes, peanuts, and blueberries. It has been extensively studied for its potential health benefits and its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene is not fully understood, but it is thought to involve the activation of various signaling pathways in cells. Trans-stilbene has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis. Additionally, 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including cyclooxygenase-2 (COX-2) and aromatase.
Efectos Bioquímicos Y Fisiológicos
Trans-stilbene has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of various signaling pathways in cells. Additionally, 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential health benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has been extensively studied, and its potential health benefits have been well-documented. However, one limitation of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene is that its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are many potential future directions for research on 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene. One area of research could be the development of more efficient synthesis methods to improve the yield of the reaction. Additionally, further studies could be conducted to better understand the mechanism of action of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene, which could lead to the development of more effective therapeutic agents. Finally, more research could be conducted to explore the potential health benefits of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene, including its anti-inflammatory and antioxidant properties.
Métodos De Síntesis
Trans-stilbene can be synthesized by the reaction of benzaldehyde with acetaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation reaction, followed by dehydration to form the 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene product. The yield of the reaction can be improved by using a solvent system that allows for the efficient removal of water, such as a Dean-Stark apparatus.
Aplicaciones Científicas De Investigación
Trans-stilbene has been extensively studied for its potential health benefits, including its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential health benefits.
Propiedades
Número CAS |
1608-40-8 |
|---|---|
Nombre del producto |
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene |
Fórmula molecular |
C22H18 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11-,14-12+ |
Clave InChI |
IJAAWBHHXIWAHM-HEEUSZRZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C\C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Otros números CAS |
1608-40-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



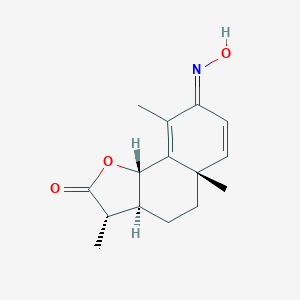
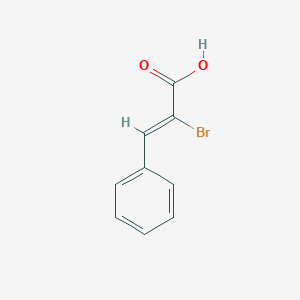
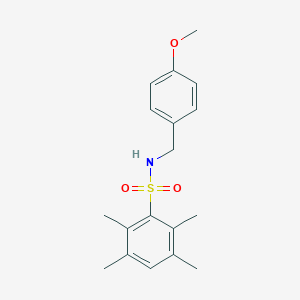
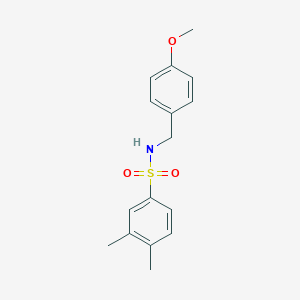

![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)



